Fmoc-Val-Cit-PAB

Übersicht

Beschreibung

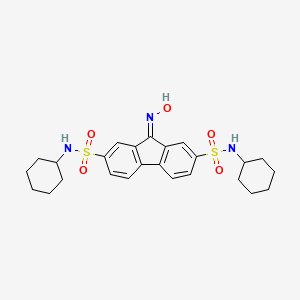

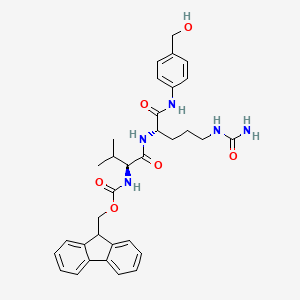

Fmoc-Val-Cit-PAB ist ein vielseitiges Peptidkonjugat, das in Arzneimittelverabreichungssystemen eingesetzt wird, insbesondere bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs). Diese Verbindung kombiniert die Aminosäuren Valin und Citrullin mit einer Para-Aminobenzoesäure-Einheit. Die Fmoc-Gruppe dient als Schutzgruppe und erleichtert die Synthese- und Reinigungsprozesse .

Wissenschaftliche Forschungsanwendungen

Fmoc-Val-Cit-PAB is widely used in scientific research, particularly in the development of ADCs. These conjugates combine the specificity of monoclonal antibodies with the cytotoxicity of small molecules, making them effective in targeted cancer therapy. The compound’s stability and controlled release properties make it a valuable tool in drug delivery systems .

Biochemische Analyse

Biochemical Properties

Fmoc-Val-Cit-PAB plays a crucial role in biochemical reactions, particularly in the construction of ADCs. The compound interacts with cathepsin B, a lysosomal enzyme, which cleaves the Val-Cit dipeptide motif. This cleavage releases the attached drug payload within the target cell, ensuring that the drug is delivered specifically to the desired site . The interaction between this compound and cathepsin B is highly specific, making it an effective linker for targeted therapies.

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of drugs. Once the ADC is internalized by the cell, the linker is cleaved by cathepsin B, releasing the drug payload. This process can affect cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the drug being delivered . For example, in cancer cells, the released drug can induce apoptosis or inhibit cell proliferation, thereby reducing tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by cathepsin B within the lysosome. The Val-Cit dipeptide motif is specifically recognized and cleaved by this enzyme, releasing the p-aminobenzylalcohol (PAB) and the attached drug. This cleavage is facilitated by the presence of a carbamate bond between PAB and the drug, which is hydrolyzed after the peptide bond between Cit and PAB is cleaved . This mechanism ensures that the drug is released only within the target cell, minimizing off-target effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been shown to have superior plasma stability compared to non-cleavable linkers, which is crucial for maintaining its efficacy in vivo . Long-term studies have demonstrated that the stability of the linker positively correlates with the cytotoxic potency of the ADC, both in vitro and in vivo . The linker may degrade over time, affecting its ability to release the drug payload effectively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the stability of the linker in mouse plasma is essential for designing successful efficacy and safety studies during the preclinical phase of ADC development . At higher doses, the linker may cause off-target toxicities, such as myelosuppression, including neutropenia . Therefore, it is crucial to optimize the dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its cleavage by cathepsin B within the lysosome. This enzyme specifically targets the peptide bond between Cit and PAB, releasing the drug payload . The metabolic pathway ensures that the drug is released only within the target cell, minimizing systemic exposure and off-target effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with cathepsin B. The compound is internalized by the cell through endocytosis and transported to the lysosome, where it is cleaved by the enzyme . This targeted delivery ensures that the drug payload is released specifically within the target cell, enhancing its therapeutic efficacy.

Subcellular Localization

This compound is localized within the lysosome, where it is cleaved by cathepsin B to release the drug payload . The subcellular localization of the compound is crucial for its activity, as the cleavage by cathepsin B ensures that the drug is released only within the target cell. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the ADC.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fmoc-Val-Cit-PAB umfasst mehrere Schritte:

Herstellung von Fmoc-Cit-PABOH: Dieser Zwischenprodukt wird in Dimethylformamid (DMF) bei einer Konzentration von 0,2 M hergestellt.

Zugabe von Piperidin: Piperidin wird im Überschuss (5,0 Äquivalente) zur Lösung gegeben und bei Raumtemperatur gerührt.

Bildung von Fmoc-Val-OSu: Diese Verbindung wird dann hinzugefügt, um das gewünschte this compound zu erzeugen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound umfassen typischerweise die großtechnische Synthese mit automatischen Peptidsynthesizern. Diese Verfahren gewährleisten hohe Ausbeute und Reinheit, wodurch die Verbindung für Forschungs- und therapeutische Anwendungen geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von Reaktionen:

Proteolytische Spaltung: Die Val-Cit-Sequenz wird durch Cathepsin B gespalten, ein Enzym, das in Lysosomen vorkommt.

Entschützung: Die Fmoc-Gruppe kann unter basischen Bedingungen entfernt werden.

Häufige Reagenzien und Bedingungen

Piperidin: Wird zur Entschützung der Fmoc-Gruppe verwendet.

Cathepsin B: Enzym, das die Val-Cit-Sequenz spaltet.

Hauptprodukte, die gebildet werden

This compound: Das Hauptprodukt, das während der Synthese gebildet wird.

Entschütztes Peptid: Wird nach Entfernung der Fmoc-Gruppe gebildet.

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere bei der Entwicklung von ADCs. Diese Konjugate kombinieren die Spezifität von monoklonalen Antikörpern mit der Zytotoxizität kleiner Moleküle, was sie in der gezielten Krebstherapie wirksam macht. Die Stabilität und die kontrollierten Freisetzungseigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug in Arzneimittelverabreichungssystemen .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Spaltung durch Cathepsin B in Lysosomen. Diese Spaltung setzt die zytotoxische Nutzlast frei, die dann ihre Wirkung auf die Zielzellen ausübt. Die Val-Cit-Sequenz stellt sicher, dass die Nutzlast nur in Gegenwart des Enzyms freigesetzt wird, was eine gezielte Abgabe ermöglicht .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Val-Cit-PAB undergoes several types of reactions:

Proteolytic Cleavage: The Val-Cit sequence is cleaved by cathepsin B, an enzyme present in lysosomes.

Deprotection: The Fmoc group can be removed under basic conditions.

Common Reagents and Conditions

Piperidine: Used for deprotection of the Fmoc group.

Cathepsin B: Enzyme that cleaves the Val-Cit sequence.

Major Products Formed

This compound: The primary product formed during synthesis.

Deprotected Peptide: Formed after removal of the Fmoc group.

Wirkmechanismus

The mechanism of action of Fmoc-Val-Cit-PAB involves its cleavage by cathepsin B in lysosomes. This cleavage releases the cytotoxic payload, which then exerts its effects on the target cells. The Val-Cit sequence ensures that the payload is released only in the presence of the enzyme, providing targeted delivery .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-Val-Cit-PABC: Ein weiteres Peptidkonjugat, das in ADCs verwendet wird.

Fmoc-Val-Cit-PAB-PNP: Eine Variante mit einer anderen Schutzgruppe.

Einzigartigkeit

This compound ist aufgrund seiner überlegenen Plasmastabilität und kontrollierten Freisetzungseigenschaften einzigartig. Es bietet Vorteile gegenüber anderen spaltbaren Linkern, wie z. B. verbesserte Stabilität und Selektivität .

Eigenschaften

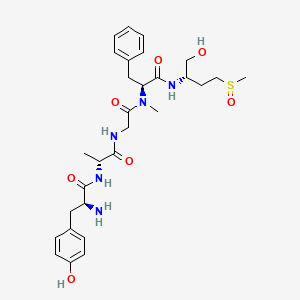

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001109558 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159858-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)